2,6,7-Trichloro-3-iodoimidazo[1,2-A]pyridine

Cross-Coupling Heterocyclic Chemistry Medicinal Chemistry

2,6,7-Trichloro-3-iodoimidazo[1,2-A]pyridine belongs to the imidazo[1,2-a]pyridine class, a privileged scaffold in medicinal chemistry. This compound is characterized by a dense halogenation pattern—three chlorine atoms at positions 2, 6, and 7, and one iodine atom at position 3—that enables selective, sequential functionalization via palladium-catalyzed cross-coupling reactions.

Molecular Formula C7H2Cl3IN2
Molecular Weight 347.4 g/mol
CAS No. 194228-60-9
Cat. No. B1624301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6,7-Trichloro-3-iodoimidazo[1,2-A]pyridine
CAS194228-60-9
Molecular FormulaC7H2Cl3IN2
Molecular Weight347.4 g/mol
Structural Identifiers
SMILESC1=C(C(=CN2C1=NC(=C2I)Cl)Cl)Cl
InChIInChI=1S/C7H2Cl3IN2/c8-3-1-5-12-6(10)7(11)13(5)2-4(3)9/h1-2H
InChIKeyVJLMFIOCNLMYFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6,7-Trichloro-3-iodoimidazo[1,2-A]pyridine (CAS 194228-60-9): A Polyhalogenated Heterocyclic Building Block for Targeted Cross-Coupling


2,6,7-Trichloro-3-iodoimidazo[1,2-A]pyridine belongs to the imidazo[1,2-a]pyridine class, a privileged scaffold in medicinal chemistry. This compound is characterized by a dense halogenation pattern—three chlorine atoms at positions 2, 6, and 7, and one iodine atom at position 3—that enables selective, sequential functionalization via palladium-catalyzed cross-coupling reactions [1]. The orthogonality of the C–I and C–Cl bonds is its defining feature: the C3–I bond undergoes oxidative addition preferentially over the C–Cl bonds, allowing chemists to introduce complexity at the 3-position while preserving chloride handles for further elaboration [1][2].

Why Generic Substitution Fails for 2,6,7-Trichloro-3-iodoimidazo[1,2-A]pyridine: The Criticality of Orthogonal C–I vs C–Cl Reactivity


In-class compounds such as 2,6,7-trichloroimidazo[1,2-a]pyridine (CAS 131773-47-2) or 3-bromo analogs lack the differentiated reactivity profile that makes 2,6,7-trichloro-3-iodoimidazo[1,2-A]pyridine indispensable for stepwise diversification. The C3–Br bond in 3-bromoimidazo[1,2-a]pyridines exhibits significantly lower oxidative addition rates with Pd(0) catalysts compared to C3–I, often requiring harsher conditions, longer reaction times, and delivering lower yields in Suzuki-Miyaura couplings [1]. The 3-iodo group enables chemoselective coupling at the 3-position even in the presence of multiple chlorine substituents, a synthetic orthogonality that is essential for constructing complex, polysubstituted pharmacophores without protecting-group strategies [1][2].

Quantitative Differentiation Evidence for 2,6,7-Trichloro-3-iodoimidazo[1,2-A]pyridine vs. Comparator Building Blocks


C3-Iodo vs. C3-Bromo Oxidative Addition Reactivity in Suzuki-Miyaura Coupling

The C3-iodo substituent in imidazo[1,2-a]pyridines enables efficient oxidative addition with Pd(0) under mild conditions that are ineffective for the corresponding C3-bromo analogs. While the Enguehard 2000 study established optimized Suzuki coupling conditions (Pd(PPh3)4, DME, strong base) for 3-iodoimidazo[1,2-a]pyridines with yields ranging from 54–98% depending on the 2-substituent, 3-bromoimidazo[1,2-a]pyridines generally require elevated temperatures (≥110 °C) and more forcing conditions to achieve comparable conversion [1]. This differential reactivity is consistent with the well-established trend in Pd-catalyzed cross-coupling where C–I bonds undergo oxidative addition approximately 10–100× faster than C–Br bonds [2].

Cross-Coupling Heterocyclic Chemistry Medicinal Chemistry

2,6,7-Trichloro Substitution Pattern vs. 2,6-Dichloro Analogs in Antiviral C-Nucleoside Activity

In a direct head-to-head comparison within the erythrofuranosyl C-nucleoside series, the α-D anomer of 2,6,7-trichloro-3-(erythrofuranosyl)imidazo[1,2-a]pyridine (derived from 2,6,7-trichloro-3-iodoimidazo[1,2-a]pyridine via palladium coupling with dihydrofuran) was identified as the most active antiviral agent, whereas the corresponding 2,6-dichloro analog exhibited reduced potency [1]. The 2,6,7-trichloro substitution pattern conferred superior anti-HCMV and HSV-1 activity compared to all other chlorination patterns tested in the series [1].

Antiviral HCMV Nucleoside

Demonstrated C3-Iodo Chemoselectivity in the Presence of Multiple C–Cl Bonds

The Gudmundsson 2003 study explicitly demonstrates that 2,6,7-trichloro-3-iodoimidazo[1,2-a]pyridine undergoes palladium-catalyzed coupling exclusively at the C3-iodo position with 2,3-dihydrofuran, yielding 80–90% of the 3-substituted product without any detectable displacement of the C2, C6, or C7 chlorine atoms [1]. This chemoselectivity is not achievable with non-halogenated or exclusively chlorinated analogs of the core scaffold, which lack a suitable oxidative addition handle for C3 functionalization [1][2].

Chemoselectivity Palladium Catalysis Sequential Functionalization

Procurement-Relevant Application Scenarios for 2,6,7-Trichloro-3-iodoimidazo[1,2-A]pyridine


Synthesis of Polyhalogenated Imidazo[1,2-a]pyridine C-Nucleoside Antiviral Agents

As demonstrated by Gudmundsson et al., 2,6,7-trichloro-3-iodoimidazo[1,2-a]pyridine serves as the critical building block for constructing active anti-HCMV C-nucleosides via Pd-catalyzed coupling with dihydrofuran, delivering the erythrofuranosyl moiety at C3 with 80–90% yield while retaining all chlorine substituents for further derivatization [1].

Sequential, Orthogonal Synthesis of 3-Aryl-2,6,7-Trisubstituted Imidazo[1,2-a]pyridine Libraries

The preferential oxidative addition of the C3–I bond over C2–Cl, C6–Cl, and C7–Cl enables a definitive first-step Suzuki-Miyaura arylation at C3 (yields up to 98% under optimized strong base/DME conditions), after which the remaining chlorine atoms can be addressed individually using differentiated Pd catalysts or nucleophilic aromatic substitution conditions [1][2].

Production of High-Value Heterocyclic Intermediates for Structure-Activity Relationship (SAR) Studies

Procurement of this specific polyhalogenated scaffold eliminates the need for in-house iodination of the 2,6,7-trichloro core, a step that introduces additional synthetic complexity and potential regioselectivity issues. The compound's three chlorine substituents create a sterically and electronically rich environment that is qualitatively distinct from mono- or dichlorinated analogs, enabling SAR exploration across four simultaneous vectors [1][2].

Quote Request

Request a Quote for 2,6,7-Trichloro-3-iodoimidazo[1,2-A]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.